1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10FN·HCl. It is a cyclopropane derivative that contains a fluoroethyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an amine source reacts with the intermediate compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The fluoroethyl group and the amine group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Fluoromethyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but with a fluoromethyl group instead of a fluoroethyl group.
1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride: This compound contains a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential pharmacological applications, particularly as a selective agonist for serotonin receptors. This article details its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a fluorinated ethyl group and an amine functional group. The presence of the fluorine atom is hypothesized to enhance the compound's binding affinity and selectivity towards specific receptor targets, particularly in the context of serotonin receptor modulation.
This compound primarily acts as an agonist at the 5-HT_2C serotonin receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control. The introduction of the fluorine atom has been shown to improve the compound's potency and selectivity compared to non-fluorinated analogs .
Key Mechanistic Insights:
- Receptor Binding : The compound exhibits high affinity for 5-HT_2C receptors, with EC50 values indicating potent agonistic activity.
- Selectivity : It demonstrates selectivity over other serotonin receptor subtypes (e.g., 5-HT_2A and 5-HT_2B), which is crucial for minimizing side effects associated with broader receptor activation.
Structure-Activity Relationships (SAR)
A series of analogs were synthesized to explore the impact of various substitutions on biological activity. The following table summarizes key findings from SAR studies:
Compound Variant | Fluorination Position | EC50 (nM) | Selectivity Ratio (2B/2C) |
---|---|---|---|
Parent Compound | None | 5.2 | 7 |
Fluorinated Derivative (+)-21a | 3-position | 4.7 | 2 |
Methyl Substituted (+)-21b | 3-position | 8.0 | 20 |
These results indicate that fluorination at specific positions significantly enhances receptor binding affinity and selectivity, suggesting that strategic modifications can lead to improved therapeutic profiles .
Biological Activity Studies
Several studies have investigated the biological effects of this compound in vivo and in vitro.
Case Study: Antipsychotic Effects
In a study examining the antipsychotic potential of this compound, it was administered to animal models exhibiting amphetamine-induced hyperactivity. The results demonstrated that higher doses effectively reduced hyperactivity without impacting spontaneous locomotion, akin to established antipsychotic agents like lorcaserin .
Cancer Therapy Potential
Research has also explored the compound's role in cancer therapy. Its structural characteristics suggest potential interactions with targets involved in tumor growth regulation. Preliminary findings indicate cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action in oncological contexts .
Properties
IUPAC Name |
1-(2-fluoroethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEPOLFKASJFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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